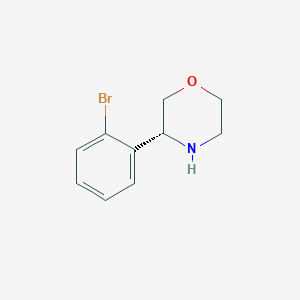
(R)-3-(2-Bromophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Bromophenyl)morpholine is an organic compound with the molecular formula C10H12BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound contains a bromophenyl group attached to a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Bromophenyl)morpholine typically involves the reaction of 2-bromophenylamine with an epoxide or a similar electrophilic compound. One common method is the reaction of 2-bromophenylamine with ethylene oxide under basic conditions to form the morpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Bromophenyl)morpholine may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed. The purification of the final product typically involves recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Bromophenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dehalogenated products or fully reduced morpholine derivatives.
Substitution: Substituted phenylmorpholine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
®-3-(2-Bromophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient. Its chiral nature makes it a candidate for enantioselective drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(2-Bromophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)morpholine: Similar structure but lacks the chiral center.
N-Methyl-2-(4′-bromophenyl)morpholine: Contains a methyl group on the nitrogen atom and a bromine atom on the para position of the phenyl ring.
®-(+)-1-(2-Bromophenyl)ethanol: Contains a hydroxyl group instead of a morpholine ring.
Uniqueness
®-3-(2-Bromophenyl)morpholine is unique due to its chiral nature and the presence of both a bromophenyl group and a morpholine ring. This combination of features allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(3R)-3-(2-bromophenyl)morpholine |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
InChI Key |
QXECBXQGHZBTIT-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2Br |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








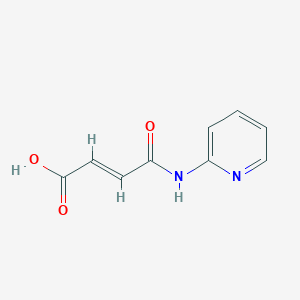
![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
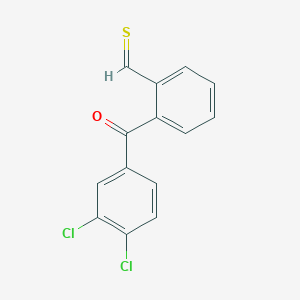
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
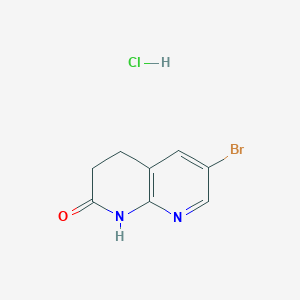

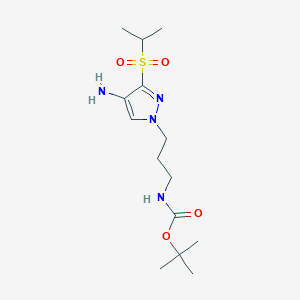
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
